6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid
Overview
Description
“6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid” is a pyridine-based compound that exhibits significant biological activity. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, various 4- ((1-cyclopropyl-3- (tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives have been developed as ALK5 inhibitors .Molecular Structure Analysis
The molecular formula of “6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid” is C10H13N3O3 . More detailed structural information can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid” include its molecular weight of 223.23 . More detailed properties can be found in databases like PubChem .Scientific Research Applications
Biochemical Reagent
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in various biochemical assays and experiments.
Synthesis of Other Compounds
The compound can be used in the synthesis of other complex compounds . For example, it can be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
Anti-Inflammatory Applications
Pyrimidine derivatives, including this compound, have shown anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidine derivatives are known to exhibit antioxidant effects . They can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.
Antimicrobial Applications
The pyrimidine scaffold, which this compound possesses, has found widespread therapeutic applications, including antimicrobial activities . It can potentially inhibit the growth of or kill microorganisms.
Antiviral Applications
Pyrimidine derivatives have shown antiviral effects . They can potentially inhibit the replication of viruses within host organisms.
Anticancer Applications
Pyrimidine derivatives have shown anticancer effects . They can potentially inhibit the growth of cancer cells or induce their apoptosis.
Antihypertensive Applications
Pyrimidine derivatives have shown antihypertensive effects . They can potentially lower high blood pressure.
Future Directions
properties
IUPAC Name |
6-(oxan-4-ylamino)pyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-10(15)8-5-9(12-6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,14,15)(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAALTEVKCMLQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=NC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166969 | |
Record name | 4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid | |
CAS RN |
1439899-02-1 | |
Record name | 4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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